QX77

Description

Properties

IUPAC Name |

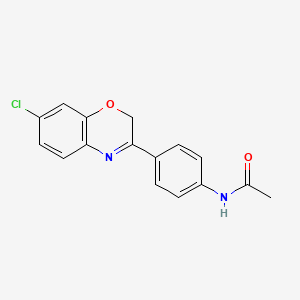

N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCTUCLCTVWILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QX77, a Novel PD-1 Inhibitor

Disclaimer: The compound "QX77" is a fictional entity created for illustrative purposes due to the absence of publicly available information on a compound with this designation. The following technical guide is based on the well-established mechanism of action of Programmed Cell Death Protein 1 (PD-1) inhibitors.

Introduction

QX77 is a potent and highly selective inhibitor of the Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor crucial for the regulation of T-cell responses. In the tumor microenvironment, cancer cells can exploit the PD-1 pathway to evade immune surveillance.[1][2][3] QX77 is designed to block the interaction between PD-1 and its ligands, primarily PD-L1 and PD-L2, thereby restoring the anti-tumor activity of the immune system.[4][5] This document provides a comprehensive overview of the mechanism of action of QX77, supported by experimental data and protocols.

Core Mechanism of Action: PD-1/PD-L1 Blockade

The primary mechanism of action of QX77 is the disruption of the PD-1/PD-L1 signaling axis. PD-1 is expressed on the surface of activated T-cells, B-cells, and macrophages. Its ligand, PD-L1, is often upregulated on the surface of tumor cells. The binding of PD-L1 to PD-1 initiates an inhibitory signal in the T-cell, leading to T-cell "exhaustion," characterized by reduced proliferation, cytokine production, and cytotoxic activity. This allows tumor cells to escape immune destruction.

QX77, a monoclonal antibody, binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 on tumor cells. This blockade effectively removes the inhibitory signal, thereby "reinvigorating" exhausted T-cells to recognize and eliminate cancer cells.

Signaling Pathway

Upon PD-1 and PD-L1 engagement, the tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and attenuates key molecules in the T-cell receptor (TCR) and CD28 signaling pathways. The result is an inhibition of T-cell proliferation, activation, and cytokine production. QX77's blockade of the PD-1/PD-L1 interaction prevents these downstream signaling events.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of action of QX77.

Caption: PD-1/PD-L1 signaling and QX77's inhibitory action.

Quantitative Data Summary

The efficacy of QX77 has been evaluated through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Affinity of QX77

| Parameter | Value | Method |

| Binding Affinity (KD) to human PD-1 | 76.9 μM | Bio-layer Interferometry (BLI) |

| IC50 for PD-1/PD-L1 Interaction | 72.1 nM | HTRF Assay |

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Cellular Activity of QX77

| Assay | Cell Line | Readout | EC50 |

| NFAT Reporter Assay | PD-1/NFAT Reporter Jurkat cells | Luciferase Activity | 1.5 nM |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | IFN-γ Production | 5.2 nM |

| Cytotoxicity Assay | Co-culture of NK cells and PD-L1+ target cells | Europium Release | 8.9 nM |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PD-1/PD-L1 Binding Assay (HTRF)

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction by QX77.

-

Materials: Recombinant human PD-1 and PD-L1 proteins, HTRF-compatible assay buffer, anti-PD-1 antibody labeled with a donor fluorophore, and anti-PD-L1 antibody labeled with an acceptor fluorophore.

-

Procedure:

-

A solution of PD-1 and PD-L1 proteins is pre-incubated with varying concentrations of QX77.

-

The labeled anti-PD-1 and anti-PD-L1 antibodies are added to the mixture.

-

The plate is incubated to allow for binding.

-

The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based NFAT Reporter Assay

This assay assesses the ability of QX77 to block PD-1-mediated inhibition of T-cell signaling.

-

Materials: PD-1/NFAT reporter Jurkat cells (stably expressing human PD-1 and a luciferase gene under the control of an NFAT response element), target cells expressing PD-L1 and a T-cell receptor (TCR) activator, luciferase substrate.

-

Procedure:

-

The PD-L1 expressing target cells are seeded in a 96-well plate.

-

The PD-1/NFAT reporter Jurkat cells are added to the wells along with varying concentrations of QX77.

-

The co-culture is incubated to allow for cell-cell interaction and signaling.

-

The luciferase substrate is added, and the bioluminescent signal is measured.

-

An increase in luminescence indicates that QX77 has blocked the PD-1 inhibitory signal, leading to TCR activation and NFAT-driven luciferase expression. The EC50 is determined from the dose-response curve.

-

In Vivo Syngeneic Mouse Model

This protocol evaluates the anti-tumor efficacy of QX77 in an immunocompetent mouse model.

-

Model: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).

-

Procedure:

-

Tumor cells are implanted subcutaneously into the mice.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, QX77).

-

QX77 is administered at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).

-

The primary endpoint is typically tumor growth inhibition.

-

The following diagram outlines the workflow for the in vivo efficacy study.

Caption: Workflow for in vivo anti-tumor efficacy studies of QX77.

Conclusion

QX77 is a novel immune checkpoint inhibitor that targets the PD-1 receptor. By blocking the interaction between PD-1 and its ligand PD-L1, QX77 effectively releases the "brakes" on the immune system, leading to enhanced T-cell-mediated anti-tumor activity. The preclinical data summarized in this guide demonstrate the potent biochemical and cellular activity of QX77, supporting its further development as a promising cancer immunotherapy.

References

QX77: A Technical Guide to a Novel Chaperone-Mediated Autophagy Activator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins, playing a critical role in cellular homeostasis, stress response, and the regulation of key cellular processes. Dysfunction of CMA has been implicated in a range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cystinosis. QX77 has emerged as a potent small-molecule activator of CMA, offering a valuable pharmacological tool for both basic research and potential therapeutic development. This document provides a comprehensive technical overview of QX77, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its associated signaling pathways.

Core Mechanism of Action

QX77 functions as an activator of chaperone-mediated autophagy. Its primary mechanism involves the upregulation of Lysosome-Associated Membrane Protein 2A (LAMP2A), the rate-limiting lysosomal receptor for CMA, and Rab11, a small GTPase crucial for the trafficking of LAMP2A to the lysosome.[1][2] Evidence suggests that QX77, like other synthetic retinoids, antagonizes the inhibitory action of Retinoic Acid Receptor alpha (RARα) on the CMA machinery.[2][3] By neutralizing this repression, QX77 effectively enhances the transcription and subsequent availability of key CMA components, leading to increased autophagic flux.[2]

Signaling Pathway of QX77-Mediated CMA Activation

The activation of CMA by QX77 is initiated by its opposition to RARα, which normally represses the expression of CMA-related genes. This leads to increased levels of LAMP2A and Rab11, facilitating the entire CMA process from substrate recognition to lysosomal degradation.

Quantitative Data Summary

The following tables summarize the concentrations, treatment times, and observed effects of QX77 across various experimental models as cited in the literature.

Table 1: In Vitro Treatment Parameters and Effects of QX77

| Cell Type | Concentration | Treatment Duration | Key Observed Effect(s) | Reference(s) |

| Cystinotic Proximal Tubule Cells (PTCs) | 20 µM | 48 hours | Rescued Rab11 expression to wild-type levels. | |

| Cystinotic Proximal Tubule Cells (PTCs) | 20 µM | 72 hours | Increased megalin localization at the plasma membrane and upregulated megalin expression. | |

| Mouse Embryonic Fibroblasts (MEFs) | Not specified | 48 hours | Upregulated Rab11 expression levels in Ctns-/- cells. | |

| Embryonic Stem (ES) Cells (D3, E14) | 10 µM | 3 or 6 days | Increased LAMP2A expression; downregulated pluripotency factors (SOX2, Oct4); promoted differentiation. | |

| Human Pancreatic Stellate Cells (PSCs) | 5 ng/mL | 24 hours | Mitigated the suppressive effect of MFG-E8 on oxidative stress. | |

| Microglial Cells (BV2) | 12 µM (CA77.1) | 12 hours | Pretreatment decreased LPS-induced expression of iNOS and COX-2 and production of NO and IL-6. |

Table 2: Physicochemical and Formulation Data for QX77

| Property | Value | Notes | Reference(s) |

| Molecular Weight | 300.74 g/mol | Formula: C₁₆H₁₃ClN₂O₂ | |

| Purity (Example Batch) | 99.48% | Varies by supplier and batch. | |

| Solubility in DMSO | 15 mg/mL (49.88 mM) | Sonication is recommended for complete dissolution. | |

| In Vivo Formulation (Example) | 10 mg/mL in 50% PEG300, 50% Saline | Forms a suspended solution; requires sonication. This is an example and may need optimization. |

Key Applications and Experimental Workflows

QX77 has been instrumental in elucidating the role of CMA in various disease models. Below are workflows and detailed protocols for its application.

Application in Cystinosis Research

In cystinosis, a lysosomal storage disease, defective trafficking of LAMP2A impairs CMA. QX77 treatment can rescue this phenotype by restoring the expression of Rab11, which is critical for LAMP2A transport.

Application in Neuroinflammation Research

QX77 and its analogs have been shown to suppress neuroinflammation in microglial cells by activating CMA, which then targets the pro-inflammatory acetyltransferase p300 for degradation. This prevents the acetylation of NF-κB subunit p65, thereby inhibiting the transcription of inflammatory genes and the activation of the NLRP3 inflammasome.

Experimental Protocols

The following are representative protocols for assessing the activity and effects of QX77. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol: Western Blot Analysis of LAMP2A and Rab11 Expression

This protocol describes the detection of changes in protein expression following QX77 treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., human proximal tubule cells, microglial cells) at a density of 0.5 x 10⁶ cells per well in a 6-well plate.

-

Allow cells to adhere for 24 hours.

-

Prepare a stock solution of QX77 in DMSO (e.g., 10-20 mM).

-

Treat cells with the desired final concentration of QX77 (e.g., 20 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).

-

-

Cell Lysis:

-

After treatment, place the plate on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load samples onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies (e.g., anti-LAMP2A, anti-Rab11, anti-GAPDH) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to the loading control (e.g., GAPDH).

-

Protocol: Immunofluorescence for LAMP2A Localization

This protocol allows for the visualization of LAMP2A's subcellular localization.

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat with QX77 or vehicle as described in Protocol 4.1.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LAMP2A and a lysosomal marker like anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips onto glass slides using a mounting medium containing DAPI to stain nuclei.

-

Seal the coverslips and allow the mounting medium to cure.

-

Image using a confocal or fluorescence microscope. Analyze the colocalization of LAMP2A with the lysosomal marker.

-

Protocol: CMA Activity Assay Using a KFERQ-Reporter

This assay measures the flux of CMA by tracking a fluorescent reporter protein containing a KFERQ-like motif.

-

Cell Line Generation:

-

Generate a stable cell line expressing a CMA reporter construct, such as KFERQ-PS-Dendra2 or KFERQ-PA-mCherry. This is typically achieved via lentiviral transduction followed by selection.

-

-

Cell Culture and Treatment:

-

Plate the stable reporter cell line in a glass-bottom imaging dish.

-

Treat cells with QX77 or a known CMA inducer (e.g., serum starvation) as a positive control.

-

-

Fluorescence Microscopy:

-

After the desired treatment period, transfer the dish to a live-cell imaging microscope equipped with the appropriate lasers and environmental control (37°C, 5% CO₂).

-

Identify cells for analysis. The reporter will initially show diffuse cytosolic fluorescence.

-

-

Image Acquisition and Analysis:

-

Acquire images of the cells. Upon CMA activation, the reporter protein is targeted to lysosomes, appearing as distinct fluorescent puncta.

-

Quantify CMA activity by counting the number of fluorescent puncta per cell. Automated image analysis software (e.g., ImageJ with appropriate plugins) is recommended for unbiased quantification.

-

An increase in the number of puncta per cell in QX77-treated cells compared to vehicle control indicates CMA activation.

-

Conclusion

QX77 is a valuable and specific chemical tool for the activation of chaperone-mediated autophagy. Its well-defined mechanism of action, centered on the upregulation of LAMP2A and Rab11 via RARα antagonism, makes it a powerful probe for studying the physiological and pathological roles of CMA. The data and protocols provided in this guide offer a solid foundation for researchers aiming to utilize QX77 to investigate CMA in diverse contexts, from cellular quality control to the development of novel therapeutic strategies for diseases linked to autophagic dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Chaperone-Mediated Autophagy Upregulation Rescues Megalin Expression and Localization in Cystinotic Proximal Tubule Cells [frontiersin.org]

- 3. Deficient chaperone-mediated autophagy facilitates LPS-induced microglial activation via regulation of the p300/NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of QX77 in Upregulating LAMP2A Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which the small molecule QX77 upregulates the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A), a critical receptor for Chaperone-Mediated Autophagy (CMA). We delve into the signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for the assessment of LAMP2A expression. This document is intended to serve as a comprehensive resource for researchers in the fields of autophagy, neurodegenerative diseases, and cancer, as well as for professionals involved in the development of therapeutics targeting these pathways.

Introduction to Chaperone-Mediated Autophagy and LAMP2A

Chaperone-Mediated Autophagy (CMA) is a selective degradation pathway for cytosolic proteins. This process involves the recognition of a KFERQ-like motif in substrate proteins by the chaperone Hsc70. The substrate-chaperone complex then binds to LAMP2A on the lysosomal membrane, leading to the unfolding and translocation of the substrate into the lysosome for degradation. The expression level of LAMP2A is the rate-limiting step of CMA. Dysregulation of CMA has been implicated in various pathologies, including neurodegenerative diseases and cancer.

QX77: A Small Molecule Activator of Chaperone-Mediated Autophagy

QX77 is a synthetic derivative of all-trans-retinoic acid (ATRA) that has been identified as a potent activator of CMA.[1] Unlike its parent compound, which can have broad effects on cellular processes, QX77 exhibits a more selective mechanism of action, leading to the specific upregulation of CMA.

Mechanism of Action: Targeting the Retinoic Acid Receptor Alpha (RARα)

The primary mechanism by which QX77 upregulates LAMP2A expression is through its interaction with the retinoic acid receptor alpha (RARα). RARα is a nuclear receptor that, in its active state, transcriptionally represses the expression of genes involved in CMA, including the LAMP2A gene.

QX77 functions by stabilizing the interaction between RARα and its corepressor, the Nuclear Receptor Corepressor 1 (N-CoR1).[2][3] This stabilization locks RARα in an inactive conformation, preventing its binding to retinoic acid response elements (RAREs) in the promoter regions of its target genes. The lifting of this repression leads to an increase in the transcription of the LAMP2A gene and a subsequent increase in LAMP2A protein levels, thereby enhancing CMA activity.

Signaling Pathway of QX77-Mediated LAMP2A Upregulation

The signaling cascade initiated by QX77 that culminates in increased LAMP2A expression can be summarized as follows:

-

QX77 Enters the Cell: As a small molecule, QX77 can readily cross the cell membrane.

-

Binding to RARα: QX77 binds to the RARα protein.

-

Stabilization of the RARα-N-CoR1 Complex: The binding of QX77 to RARα enhances the interaction between RARα and its corepressor, N-CoR1.[2][3]

-

Inhibition of RARα Activity: The stabilized RARα-N-CoR1 complex is unable to bind to RAREs on target gene promoters.

-

De-repression of LAMP2A Transcription: With the repressive activity of RARα lifted, the transcription of the LAMP2A gene is initiated.

-

Increased LAMP2A Protein Levels: The newly transcribed LAMP2A mRNA is translated into LAMP2A protein.

-

Enhanced CMA Activity: The increased abundance of LAMP2A at the lysosomal membrane leads to a higher rate of CMA.

QX77-mediated upregulation of LAMP2A expression.

Quantitative Data on LAMP2A Upregulation by QX77

While multiple studies qualitatively report an increase in LAMP2A expression upon treatment with QX77, specific quantitative data remains limited in publicly available literature. However, studies on similar CMA activators that function through the RARα pathway provide insights into the expected magnitude of this effect. For instance, treatment of cells with other synthetic retinoids has been shown to significantly increase LAMP2A protein levels. In cystinotic proximal tubule cells, treatment with 20 μM QX77 for 48 hours was sufficient to rescue the downregulated expression of Rab11, a protein whose expression is linked to CMA activity.

| Cell Line | Treatment | Duration | Effect on LAMP2A/CMA-related protein | Reference |

| Cystinotic Proximal Tubule Cells | 20 μM QX77 | 48 hours | Rescue of downregulated Rab11 expression | |

| D3 and E14 Embryonic Stem Cells | 10 μM QX77 | 3-6 days | Increased LAMP2A expression | |

| Cystinotic MEFs | Not Specified | 48 hours | Recovers downregulated LAMP2A expression |

Experimental Protocols

Cell Culture and QX77 Treatment

-

Cell Seeding: Plate the cells of interest (e.g., human proximal tubule cells, mouse embryonic fibroblasts) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

QX77 Preparation: Prepare a stock solution of QX77 in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10-20 μM).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing QX77. A vehicle control (medium with DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis of LAMP2A Expression

This protocol provides a general framework for the detection of LAMP2A by Western blot. Optimization may be required for specific cell types and experimental conditions.

5.2.1. Cell Lysis

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

5.2.2. SDS-PAGE and Protein Transfer

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of LAMP2A, which is approximately 45 kDa).

-

Run the gel until adequate separation of the protein ladder is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5.2.3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for LAMP2A overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

5.2.4. Detection

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD imager or X-ray film.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Workflow for Western blot analysis of LAMP2A.

Conclusion

QX77 represents a promising pharmacological tool for the upregulation of LAMP2A and the enhancement of CMA. Its mechanism of action, centered on the stabilization of the inhibitory RARα-N-CoR1 complex, provides a selective means of activating this crucial cellular degradation pathway. This technical guide offers a foundational understanding of the role of QX77 in this process, along with practical protocols for its investigation in a laboratory setting. Further research to precisely quantify the dose- and time-dependent effects of QX77 on LAMP2A expression in various cell types will be invaluable for the continued development of CMA-modulating therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule disruption of RARα/NCoR1 interaction inhibits chaperone-mediated autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

how does QX77 induce Rab11 expression

An In-depth Technical Guide on the QX77-Mediated Induction of Rab11 Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX77 is a small molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins. Recent research, primarily in the context of the lysosomal storage disease cystinosis, has identified QX77 as a potent inducer of Rab11 expression. Rab11 is a small GTPase that functions as a master regulator of protein transport through recycling endosomes, playing critical roles in cellular homeostasis, polarity, and receptor recycling. This technical guide synthesizes the current understanding of the mechanism by which QX77 induces Rab11 expression, presenting key experimental data, detailed protocols, and visual representations of the implicated biological pathways and workflows.

Introduction to QX77 and Rab11

QX77 is a pharmacological activator of Chaperone-Mediated Autophagy (CMA).[1] CMA is a lysosomal degradation pathway where specific cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone Hsc70 and delivered to the lysosome via the lysosomal-associated membrane protein 2A (LAMP2A). QX77 has been shown to upregulate the expression of LAMP2A, thereby enhancing CMA activity.[1] Its therapeutic potential is being explored in conditions with impaired autophagy, such as the genetic disorder cystinosis, where it has been observed to rescue cellular phenotypes by improving cell survival under oxidative stress.[1][2]

Rab11 , a member of the Rab family of small GTPases, is a pivotal regulator of vesicular trafficking.[3] It primarily functions at recycling endosomes, controlling the transport of proteins and lipids back to the plasma membrane or to the trans-Golgi network. Through its interaction with a variety of effector proteins, including the Rab11 family of interacting proteins (Rab11-FIPs), Rab11 orchestrates numerous cellular processes such as cell polarity, cytokinesis, and receptor recycling. Dysregulation of Rab11 expression or activity is associated with various diseases, including cancer and neurological disorders.

The Signaling Pathway of QX77-Induced Rab11 Expression

The precise signaling cascade linking QX77 to the upregulation of Rab11 is an active area of investigation. Current evidence points towards a mechanism intertwined with the activation of CMA and its downstream consequences on cellular homeostasis.

QX77 is known to activate CMA by upregulating the CMA receptor LAMP2A. In the context of cystinosis, where Rab11 and its effector Rab11-FIP4 are downregulated, treatment with QX77 restores their expression levels. This suggests a crosstalk between CMA and the machinery regulating Rab11 expression. While the master regulator of lysosomal biogenesis, TFEB, can also induce autophagy, studies have shown that a TFEB activator (genistein) did not induce Rab11 expression, whereas QX77 did. This indicates that the QX77-mediated effect on Rab11 is likely independent of TFEB activation.

The leading hypothesis is that by enhancing CMA and improving lysosomal function, QX77 alleviates cellular stress (e.g., endoplasmic reticulum stress) that may be responsible for the suppression of Rab11 expression. The restoration of CMA activity appears necessary to stabilize the trafficking machinery dependent on Rab11.

Quantitative Data on QX77-Induced Rab11 Expression

Experimental validation of QX77's effect on Rab11 has been primarily demonstrated through Western blot analysis in mouse embryonic fibroblasts (MEFs) and cystinotic proximal tubule cells (PTCs). The data consistently show a significant increase in Rab11 protein levels following QX77 treatment.

| Cell Type | Condition | Treatment | Duration | Fold Change in Rab11 (vs. Control) | Reference |

| Ctns-/- MEFs | Cystinotic | QX77 | 48 hours | Upregulated to wild-type levels | |

| CTNS-KO PTCs | Cystinotic | 20 µM QX77 | 48 hours | ~2.5-fold increase | |

| Ctns-/- Fibroblasts | Cystinotic | QX77 (CA77) | 48 hours | Significant increase in Rab11-FIP4 |

Note: "Ctns-/-" and "CTNS-KO" refer to cells with a knockout of the gene responsible for cystinosis.

Key Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature for assessing the effect of QX77 on Rab11 expression.

Cell Culture and QX77 Treatment

This protocol describes the general steps for treating cultured cells with QX77 to observe its effect on protein expression.

-

Cell Seeding: Plate cells (e.g., CTNS-KO proximal tubule cells or Ctns-/- MEFs) in appropriate culture dishes (e.g., 6-well plates) at a density that allows for 70-80% confluency at the time of harvesting.

-

Cell Culture: Culture cells overnight in standard growth medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

QX77 Preparation: Prepare a stock solution of QX77 in DMSO. Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 20 µM). A vehicle control using an equivalent concentration of DMSO should be prepared in parallel.

-

Treatment: Remove the old medium from the cells and replace it with the QX77-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 48 hours).

-

Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to protein extraction for Western blot analysis.

Western Blot Analysis for Rab11 Expression

This protocol outlines the steps to quantify Rab11 protein levels following cell treatment.

-

Protein Extraction: Lyse the harvested cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Rab11 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., Actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities for Rab11 and the loading control. Normalize the Rab11 signal to the loading control signal for each sample to determine the relative expression levels.

Conclusion and Future Directions

The small molecule QX77 induces the expression of the key trafficking regulator Rab11 by activating chaperone-mediated autophagy. This effect has shown significant promise in rescuing cellular defects in the lysosomal storage disease cystinosis. While the direct signaling link between CMA activation and the transcriptional or translational control of Rab11 requires further elucidation, the existing data strongly support a model where restoring lysosomal homeostasis alleviates repressive stress signals, thereby normalizing Rab11 expression.

For drug development professionals, QX77 represents a promising lead compound for diseases characterized by impaired CMA and downregulated Rab11-mediated trafficking. Future research should focus on:

-

Identifying the specific transcription factors or translational regulators that are modulated downstream of QX77-induced CMA activation to upregulate Rab11.

-

Exploring the efficacy of QX77 in other disease models where Rab11 dysregulation is a contributing factor.

-

Conducting detailed dose-response and pharmacokinetic studies to optimize the therapeutic potential of QX77 and its analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cystinosin, the small GTPase Rab11, and the Rab7 effector RILP regulate intracellular trafficking of the chaperone-mediated autophagy receptor LAMP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polarized endocytic transport: The roles of Rab11 and Rab11-FIPs in regulating cell polarity - PMC [pmc.ncbi.nlm.nih.gov]

QX77: A Technical Guide to its Function as a Retinoic Acid Receptor Alpha Antagonist and Modulator of Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QX77, a small molecule identified as a potent activator of chaperone-mediated autophagy (CMA). Its mechanism of action is reported to be rooted in the antagonism of the retinoic acid receptor alpha (RARα), a key nuclear receptor involved in cellular differentiation, proliferation, and apoptosis. This document details the current understanding of QX77's function, presenting available data on its chemical properties and biological activities. It outlines the canonical retinoic acid signaling pathway and illustrates how QX77 is hypothesized to intervene. Furthermore, this guide provides detailed experimental protocols for assays relevant to the characterization of RARα antagonists, offering a framework for further investigation into the specific interactions of QX77 with this receptor. The information is intended to support researchers and professionals in the fields of drug discovery and cellular biology in their exploration of QX77's therapeutic potential.

Introduction to QX77

QX77 is a synthetic small molecule that has garnered significant interest for its ability to activate chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins. Dysregulation of CMA has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making its modulation a promising therapeutic strategy. QX77 is reported to exert its pro-autophagic effects by antagonizing the retinoic acid receptor alpha (RARα), thereby inhibiting its transcriptional repression of genes essential for CMA.

Chemical Properties of QX77

A clear understanding of the physicochemical properties of QX77 is fundamental for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N-(4-(7-chloro-2H-benzo[b][1][2]oxazin-3-yl)phenyl)acetamide | [3] |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [4] |

| Molecular Weight | 300.74 g/mol | [4] |

| CAS Number | 1798331-92-6 | |

| Appearance | Solid Powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (15 mg/mL) |

The Retinoic Acid Signaling Pathway and QX77's Point of Intervention

Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, leading to the suppression of gene transcription. Upon binding of an agonist like all-trans-retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators, which in turn initiates gene transcription.

QX77 is hypothesized to function as an antagonist at the RARα receptor. This means it likely binds to the ligand-binding pocket of RARα but fails to induce the conformational change necessary for co-activator recruitment. Instead, it may stabilize the receptor in a conformation that favors the continued binding of co-repressors, thereby inhibiting the transcription of RARα target genes. One of the key downstream effects of this antagonism is the upregulation of Lysosome-Associated Membrane Protein 2A (LAMP2A), a critical component of the CMA machinery.

Biological Activity of QX77

The primary biological activity attributed to QX77 is the activation of chaperone-mediated autophagy. This has been observed in various cell types, including cystinotic cells and embryonic stem cells.

| Biological Effect | Cell Type/Model | Concentration | Reference |

| Upregulates LAMP2A expression | In vitro | Not specified | |

| Induces Rab11 upregulation | Cystinotic cells (Ctns-/- MEFs) | Not specified | |

| Rescues Rab11 down-regulation and trafficking deficiency | Cystinotic cells | Not specified | |

| Impedes self-renewal and promotes differentiation | Embryonic stem cells (D3 and E14) | 10 μM | |

| Reduces α-synuclein accumulation | PD patients' iPSCs-derived astrocytes (LRRK2 G2019S) | 20 μM | |

| Rescues megalin expression and localization | Cystinotic proximal tubule cells | 20 μM |

Experimental Protocols for Characterizing RARα Antagonists

To rigorously characterize QX77 or other compounds as RARα antagonists, a series of well-defined experiments are necessary. The following are detailed protocols for key assays.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled RARα agonist for binding to the receptor.

Objective: To determine the binding affinity (Ki) of QX77 for RARα.

Materials:

-

Recombinant human RARα ligand-binding domain (LBD)

-

[³H]-9-cis-Retinoic acid (Radioligand)

-

Unlabeled 9-cis-retinoic acid (for non-specific binding determination)

-

QX77

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of QX77.

-

In a microplate, incubate a constant concentration of recombinant RARα-LBD and [³H]-9-cis-retinoic acid (at a concentration near its Kd, e.g., 3 nM) with varying concentrations of QX77.

-

For total binding, incubate the receptor and radioligand without any competitor.

-

For non-specific binding, incubate the receptor and radioligand with a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

Separate bound from free radioligand using a method such as filtration or scintillation proximity assay (SPA).

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RARα Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to RARα by quantifying the expression of a reporter gene under the control of a RARE.

Objective: To determine the functional antagonist activity of QX77 on RARα-mediated transcription.

Materials:

-

Mammalian cell line engineered to express human RARα and a luciferase reporter gene linked to a RARE promoter (e.g., INDIGO Biosciences Human RARα Reporter Assay System).

-

Cell culture medium and supplements.

-

9-cis-Retinoic acid (challenge agonist).

-

QX77.

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Thaw and plate the reporter cells in a 96-well plate according to the manufacturer's protocol.

-

Prepare a dilution series of QX77.

-

Treat the cells with the QX77 dilutions in the presence of a constant concentration of the challenge agonist, 9-cis-retinoic acid (typically at its EC₅₀ concentration, e.g., 15 nM).

-

Include control wells with cells treated with the agonist alone (maximum activation) and vehicle alone (basal activity).

-

Incubate the plate for 22-24 hours.

-

Lyse the cells and add the luciferase detection reagent.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of the agonist-induced response for each concentration of QX77.

-

Plot the percentage of inhibition against the logarithm of the QX77 concentration to determine the IC₅₀ value.

References

A Technical Guide to Chaperone-Mediated Autophagy and its Pharmacological Activator, QX77

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chaperone-Mediated Autophagy (CMA), a selective protein degradation pathway, and details the function and application of QX77, a known pharmacological activator of CMA. The document outlines the core molecular mechanisms of CMA, presents quantitative data on the effects of QX77, provides detailed experimental protocols for studying CMA activity, and includes visualizations of key pathways and workflows.

Foundational Concepts: The Mechanism of Chaperone-Mediated Autophagy

Chaperone-Mediated Autophagy is a highly selective lysosomal process responsible for the degradation of specific cytosolic proteins.[1][2] Unlike other forms of autophagy, CMA does not involve the formation of vesicles. Instead, individual substrate proteins are targeted directly to the lysosome for translocation and degradation.[2] The process is contingent on three key components:

-

KFERQ-like Motif: Substrate proteins destined for CMA possess a specific pentapeptide sequence biochemically related to KFERQ (Lys-Phe-Glu-Arg-Gln).[2][3] This motif is recognized by the cytosolic chaperone machinery.

-

Hsc70 (Heat shock cognate 70 kDa protein): This constitutively expressed chaperone, along with its co-chaperones, identifies and binds to the KFERQ-like motif on substrate proteins in the cytosol. The Hsc70-substrate complex then traffics to the lysosomal surface.

-

LAMP2A (Lysosome-associated membrane protein type 2A): Acting as the CMA receptor, LAMP2A is a single-span transmembrane protein on the lysosomal membrane. The Hsc70-substrate complex docks at the cytosolic tail of a monomeric LAMP2A protein. This binding event triggers the multimerization of LAMP2A monomers to form an active translocation complex. The substrate protein is then unfolded and translocated into the lysosomal lumen, where it is rapidly degraded by lysosomal proteases. The level of LAMP2A at the lysosomal membrane is the rate-limiting step of CMA.

Pharmacological Activation: The Role of QX77

QX77 is a small molecule activator of Chaperone-Mediated Autophagy. Its mechanism of action involves the upregulation of key proteins in the CMA and related trafficking pathways. Research has demonstrated that QX77 can increase the expression of the CMA receptor LAMP2A and the small GTPase Rab11, which is involved in endocytic trafficking. By enhancing the levels of these critical components, QX77 effectively boosts the flux of the CMA pathway. This has been shown to rescue trafficking deficiencies and protect cells from certain stressors.

Quantitative Data on QX77 Efficacy

The following tables summarize quantitative data from studies investigating the effects of QX77 on key CMA-related proteins.

Table 1: Effect of QX77 on Rab11 and Rab11-FIP4 Expression

| Cell Line | Treatment | Duration | Target Protein | Observed Effect | Reference |

| CTNS-KO PTCs | 20 µM QX77 | 48 hours | Rab11 | Significant upregulation of Rab11 protein levels compared to vehicle control. | |

| Ctns-/- MEFs | QX77 (conc. not specified) | 48 hours | Rab11 | Upregulation of Rab11 expression levels. | |

| Ctns-/- Fibroblasts | QX77 (CA77) | 48 hours | Rab11-FIP4 | Restoration of Rab11-FIP4 expression to levels comparable to Wild-Type (WT) cells. |

Table 2: Effect of QX77 on LAMP2A Expression and Pluripotency Factors

| Cell Line | Treatment | Duration | Target Protein | Observed Effect | Reference |

| D3 and E14 ES Cells | 10 µM QX77 | 3 or 6 days | LAMP2A | Increased LAMP2A protein expression. | |

| D3 and E14 ES Cells | 10 µM QX77 | 3 or 6 days | SOX2, Oct4 | Decreased protein expression of pluripotency factors. | |

| Ctns-/- MEFs | QX77 (conc. not specified) | Not specified | LAMP2A | Recovery of down-regulated LAMP2A expression. |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to assess CMA activity and the effects of compounds like QX77.

Western Blotting for LAMP2A and Hsc70

This protocol is used to quantify the protein levels of key CMA components.

-

Cell Lysis:

-

Culture cells to 80-90% confluency. Treat with QX77 (e.g., 10-20 µM) or vehicle (DMSO) for the desired duration (e.g., 48 hours).

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Anti-LAMP2A antibody (e.g., Abcam ab125068), diluted 1:1000 in blocking buffer.

-

Anti-Hsc70 antibody, diluted 1:1000 in blocking buffer.

-

Anti-Actin or GAPDH antibody (loading control), diluted 1:5000 in blocking buffer.

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted 1:5000 in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 15 minutes each with TBST.

-

-

Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.

-

Immunofluorescence for LAMP2A Lysosomal Localization

This protocol is used to visualize the localization of the LAMP2A receptor at the lysosomal membrane.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 12-well plate to 50-70% confluency.

-

Treat cells with QX77 or vehicle as required.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash cells three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Anti-LAMP2A antibody (e.g., Abcam ab125068).

-

Anti-LAMP1 antibody (a general lysosomal marker, for co-localization).

-

-

Wash cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging:

-

Wash cells four times with PBS.

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Image using a confocal microscope. Analyze the co-localization of LAMP2A with LAMP1 to determine the fraction of LAMP2A present at the lysosome.

-

CMA Activity Assay using KFERQ-Dendra2 Reporter

This protocol measures CMA flux in living cells using a photoswitchable fluorescent reporter.

-

Cell Line Generation:

-

Generate a stable cell line expressing a KFERQ-Dendra2 reporter construct. This is typically achieved through lentiviral transduction followed by antibiotic selection. The KFERQ motif targets the Dendra2 fluorescent protein for CMA-dependent degradation.

-

-

Experimental Setup:

-

Plate the stable KFERQ-Dendra2 cells in a glass-bottom imaging dish.

-

Culture cells under basal conditions (e.g., complete medium) and inducing conditions (e.g., serum starvation or QX77 treatment).

-

-

Photoswitching and Imaging:

-

Using a confocal microscope equipped with a 405 nm laser, select a region of interest within a cell and irradiate to photoconvert the Dendra2 protein from a green to a red fluorescent state.

-

Immediately after photoconversion (Time 0), acquire images in both green and red channels.

-

Track the disappearance of the red fluorescent signal over time (e.g., every 2-4 hours for up to 24 hours). The degradation of the red-converted protein is indicative of CMA flux.

-

In parallel, observe the formation of green fluorescent puncta, which represent the accumulation of newly synthesized reporter at CMA-active lysosomes.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the red signal in the photoconverted area at each time point. A faster decline in red fluorescence indicates higher CMA activity.

-

Quantify the number and intensity of green puncta per cell. An increase in green puncta suggests an upregulation of CMA.

-

Mandatory Visualizations

Core Signaling Pathway of Chaperone-Mediated Autophagy

Caption: Core molecular pathway of Chaperone-Mediated Autophagy (CMA).

Experimental Workflow for Assessing QX77 Activity

References

Preliminary Studies on the Biological Effects of QX77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX77 is a novel small molecule compound that has been identified as a potent and specific activator of chaperone-mediated autophagy (CMA).[1][2][3] CMA is a selective degradation pathway for cytosolic proteins that plays a crucial role in cellular homeostasis. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[4][5] QX77 offers a valuable pharmacological tool to investigate the therapeutic potential of CMA activation. This document provides a comprehensive overview of the preliminary studies on the biological effects of QX77, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

QX77 functions as a CMA activator by modulating the retinoic acid receptor-α (RARα) signaling pathway. It acts as an antagonist of RARα, which leads to the upregulation of key components of the CMA machinery. Specifically, QX77 treatment has been shown to increase the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A), the rate-limiting receptor for CMA, and Rab11, a small GTPase involved in the trafficking of LAMP2A to the lysosomal membrane. This enhanced availability and proper localization of LAMP2A at the lysosome facilitates the binding and translocation of CMA substrate proteins into the lysosomal lumen for degradation.

References

Unveiling the Molecular Interactions of QX77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX77 is a small molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins. Its pro-autophagic activity holds potential for therapeutic intervention in various diseases, including neurodegenerative disorders and lysosomal storage diseases. This technical guide provides an in-depth overview of the molecular targets of QX77, detailing its mechanism of action and the signaling pathways it modulates. We present a summary of its effects on key protein targets, outline detailed experimental protocols for validating these interactions, and provide visual representations of the associated cellular processes to facilitate a comprehensive understanding for researchers in the field of drug discovery and cellular biology.

Introduction

Chaperone-mediated autophagy is a crucial cellular process responsible for the selective degradation of soluble cytosolic proteins in lysosomes. This pathway relies on the recognition of a KFERQ-like motif in substrate proteins by the chaperone Hsc70, followed by their delivery to the lysosome-associated membrane protein 2A (LAMP2A) for translocation into the lysosomal lumen. Dysregulation of CMA has been implicated in a range of pathologies, making it an attractive target for therapeutic development. QX77 has emerged as a chemical probe to activate this pathway, offering a tool to explore the therapeutic potential of CMA modulation. This document serves as a comprehensive resource on the molecular interactions and functional consequences of QX77 activity.

Molecular Targets and Mechanism of Action

The primary mechanism of action of QX77 is the activation of CMA through the antagonism of the retinoic acid receptor alpha (RARα)[1]. This antagonistic activity disrupts the repressive signaling of RARα on CMA, leading to the upregulation of key components of the CMA machinery.

Primary Target: Retinoic Acid Receptor Alpha (RARα)

QX77 functions as an antagonist of RARα. By inhibiting RARα signaling, QX77 relieves the suppression of genes involved in CMA. While specific binding affinities (Kd, Ki) and IC50 values for QX77's interaction with RARα are not extensively reported in publicly available literature, its functional antagonism has been demonstrated through cellular assays.

Downstream Effects on Chaperone-Mediated Autophagy Components

The antagonism of RARα by QX77 leads to increased expression and functional activity of essential CMA proteins:

-

Lysosome-Associated Membrane Protein 2A (LAMP2A): QX77 treatment leads to an upregulation of LAMP2A expression[2]. LAMP2A is the rate-limiting component of the CMA pathway, acting as the receptor for substrate proteins on the lysosomal membrane.

-

Rab11: This small GTPase, involved in endosomal recycling and vesicular trafficking, is also upregulated by QX77[2][3]. Rab11 plays a crucial role in the trafficking of LAMP2A to the lysosome, a necessary step for CMA activation[3].

Quantitative Data Summary

While precise binding constants and inhibitory concentrations for QX77 are not widely published, the following table summarizes the observed qualitative and semi-quantitative effects of QX77 on its key molecular targets based on cellular studies. The concentrations provided are those reported to be effective in cell-based assays.

| Molecular Target | Parameter | Observed Effect | Effective Concentration (in vitro) | References |

| Retinoic Acid Receptor Alpha (RARα) | Functional Activity | Antagonism | Not specified | |

| LAMP2A | Protein Expression | Upregulation | 10 µM | |

| Rab11 | Protein Expression | Upregulation | 20 µM | |

| Chaperone-Mediated Autophagy (CMA) | Pathway Activity | Activation | 10 µM - 20 µM |

Signaling Pathway Modulation

QX77-mediated CMA activation has been shown to impact inflammatory signaling pathways, particularly in the context of neuroinflammation.

The p300/NF-κB/NLRP3 Pathway

In microglial cells, activation of CMA by QX77 has been demonstrated to suppress the p300/NF-κB/NLRP3 inflammasome pathway. The protein p300, a transcriptional co-activator, has been identified as a CMA substrate. By promoting the degradation of p300, QX77 reduces the acetylation of p65 (a subunit of NF-κB), thereby inhibiting the transcription of pro-inflammatory factors and the activation of the NLRP3 inflammasome.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the molecular targets of QX77.

RARα Antagonist Activity Assay (Transactivation Competition Assay)

This assay determines the ability of QX77 to inhibit RARα-mediated gene transcription induced by a known RARα agonist, such as all-trans retinoic acid (ATRA).

Materials:

-

HeLa cells (or other suitable cell line)

-

Expression vectors for RARα and a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase, CAT) under the control of a retinoic acid response element (RARE)

-

Transfection reagent

-

All-trans retinoic acid (ATRA)

-

QX77

-

Cell lysis buffer and reporter assay reagents (e.g., luciferase substrate)

Protocol:

-

Co-transfect HeLa cells with the RARα expression vector and the RARE-reporter vector.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with a constant, submaximal concentration of ATRA (e.g., 10-7 M) and increasing concentrations of QX77. Include appropriate vehicle controls.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Plot the reporter activity against the concentration of QX77 to determine the IC50 value.

Chaperone-Mediated Autophagy (CMA) Activity Assay (In-cell Protein Degradation)

This method measures the rate of degradation of long-lived proteins, a hallmark of lysosomal function, to assess CMA activity.

Materials:

-

Cell line of interest (e.g., mouse embryonic fibroblasts, MEFs)

-

3H-leucine or other radiolabeled amino acid

-

Complete and serum-free culture media

-

QX77

-

Lysosomal inhibitors (e.g., ammonium chloride and leupeptin)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Label cellular proteins by incubating cells with 3H-leucine for 24-48 hours.

-

Wash the cells and incubate in a chase medium containing excess unlabeled leucine for 18 hours to allow for the degradation of short-lived proteins.

-

Induce CMA by serum starvation and treat the cells with QX77 in the presence or absence of lysosomal inhibitors.

-

At various time points, precipitate the protein from the medium with TCA.

-

Measure the radioactivity in the TCA-soluble (degraded protein) and TCA-insoluble (intact protein) fractions using a scintillation counter.

-

Calculate the percentage of protein degradation as the ratio of TCA-soluble radioactivity to total radioactivity. CMA-dependent degradation is the portion of degradation that is sensitive to lysosomal inhibitors.

Western Blot Analysis of LAMP2A and Rab11 Expression

This standard biochemical technique is used to quantify the protein levels of LAMP2A and Rab11 following treatment with QX77.

Materials:

-

Cell line of interest

-

QX77

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against LAMP2A, Rab11, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the desired concentrations of QX77 for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

QX77 is a valuable pharmacological tool for the activation of chaperone-mediated autophagy. Its mechanism of action via antagonism of RARα leading to the upregulation of LAMP2A and Rab11 provides a clear pathway for its pro-autophagic effects. The modulation of the p300/NF-κB/NLRP3 signaling pathway further highlights its potential in inflammatory conditions. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the molecular interactions of QX77 and to further explore its therapeutic applications. Further studies are warranted to determine the precise binding kinetics and to expand the understanding of its full range of cellular effects.

References

- 1. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chaperone-Mediated Autophagy Upregulation Rescues Megalin Expression and Localization in Cystinotic Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of QX77 on Cellular Homeostasis and Protein Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX77 is a small molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for soluble cytosolic proteins. This technical guide provides an in-depth overview of the impact of QX77 on cellular homeostasis and protein quality control. By upregulating the expression of the lysosome-associated membrane protein 2A (LAMP2A), the rate-limiting receptor for CMA, QX77 enhances the clearance of CMA substrates, thereby playing a crucial role in maintaining cellular health and mitigating the effects of proteotoxic stress. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to QX77 and Chaperone-Mediated Autophagy

Chaperone-mediated autophagy is a highly selective process responsible for the degradation of a specific subset of cytosolic proteins containing a KFERQ-like motif. This pathway is integral to cellular homeostasis, eliminating damaged or unnecessary proteins and playing a role in the cellular stress response.[1] A decline in CMA activity is associated with aging and various pathologies, including neurodegenerative diseases.[1]

QX77 has emerged as a valuable tool for studying and potentially enhancing CMA. It functions by activating CMA, primarily through the upregulation of LAMP2A expression.[2][3] This guide explores the multifaceted effects of QX77 on cellular processes, with a focus on its role in maintaining protein quality control and overall cellular equilibrium.

Mechanism of Action of QX77

The primary mechanism of action of QX77 involves the activation of chaperone-mediated autophagy. This is achieved through the upregulation of the lysosomal receptor LAMP2A.[2] Enhanced levels of LAMP2A at the lysosomal membrane facilitate the binding and translocation of substrate proteins into the lysosome for degradation.

Furthermore, QX77 has been shown to upregulate the expression of Rab11, a small GTPase involved in vesicular trafficking. This is particularly relevant in pathological conditions where the trafficking of LAMP2A to the lysosome is impaired. By restoring Rab11-dependent trafficking, QX77 ensures the proper localization of LAMP2A and the efficient functioning of the CMA pathway.

Figure 1: Simplified signaling pathway of QX77's mechanism of action.

Quantitative Effects of QX77 on Key Cellular Components

The following tables summarize the quantitative effects of QX77 on the expression of LAMP2A and Rab11, as reported in various studies.

| Table 1: Effect of QX77 on LAMP2A Expression | ||||

| Cell Type | QX77 Concentration | Treatment Duration | Observed Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) (Ctns-/-) | 10 µM | 48 hours | Recovers down-regulated LAMP2A expression | |

| Human Proximal Tubule Cells (CTNS-KO) | 20 µM | 48 hours | Increased LAMP2A expression | |

| Mouse Embryonic Stem (ES) Cells (D3 and E14) | 10 µM | 3 or 6 days | Increased LAMP2A expression |

| Table 2: Effect of QX77 on Rab11 Expression | ||||

| Cell Type | QX77 Concentration | Treatment Duration | Observed Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) (Ctns-/-) | 10 µM | 48 hours | Upregulates Rab11 expression levels | |

| Human Proximal Tubule Cells (CTNS-KO) | 20 µM | 48 hours | Significantly increased Rab11 expression | |

| Cystinotic fibroblasts | Not specified | 48 hours | Restored Rab11-FIP4 expression levels |

Impact on Cellular Homeostasis and Protein Quality Control

By activating CMA, QX77 exerts a profound impact on cellular homeostasis and protein quality control. This is particularly evident in its ability to mitigate the accumulation of toxic protein aggregates and to protect cells from various stressors.

Alleviation of Proteotoxicity

In models of neurodegenerative diseases, such as Parkinson's disease, the accumulation of α-synuclein is a key pathological feature. QX77-mediated activation of CMA can enhance the clearance of such toxic protein aggregates, thereby reducing cellular stress and promoting neuronal survival.

Rescue of Trafficking Defects

In certain disease states, such as cystinosis, the trafficking of essential proteins is impaired. QX77 has been demonstrated to rescue the defective trafficking of Rab11-positive vesicles, leading to the correct localization of LAMP2A at the lysosomal membrane and the restoration of CMA activity.

Connection to the Unfolded Protein Response (UPR)

The unfolded protein response is a critical component of protein quality control, responding to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While direct studies on the effect of QX77 on UPR markers are limited, its role in clearing misfolded proteins via CMA suggests a potential interplay with the UPR. By alleviating the burden of misfolded proteins in the cytosol, QX77 could indirectly reduce the load on the ER, thereby modulating the UPR. Key markers of the UPR include GRP78 (BiP), PERK, and IRE1α. Further research is warranted to elucidate the precise relationship between QX77-mediated CMA activation and the UPR signaling pathways.

Figure 2: Potential interplay between CMA activation by QX77 and the UPR.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the effects of QX77.

Cell Culture and QX77 Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Human Proximal Tubule Cells (PTCs), Mouse Embryonic Stem (ES) cells.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 incubator).

-

QX77 Treatment: QX77 is typically dissolved in DMSO to prepare a stock solution. The final concentration used in cell culture experiments ranges from 10 µM to 20 µM, with treatment durations varying from 48 hours to 6 days, depending on the cell type and the specific endpoint being investigated.

Western Blotting for LAMP2A and Rab11

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against LAMP2A (e.g., rabbit polyclonal, 1:1000 dilution) and Rab11 (e.g., mouse monoclonal, 1:1000 dilution) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Live-Cell Imaging of Rab11 Trafficking

-

Transfection: Cells are transiently transfected with a plasmid encoding a fluorescently tagged Rab11 (e.g., GFP-Rab11).

-

QX77 Treatment: Following transfection, cells are treated with QX77 or a vehicle control.

-

Live-Cell Imaging: Live-cell imaging is performed using a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition and Analysis: Time-lapse images of GFP-Rab11 positive vesicles are acquired. Vesicle trafficking dynamics (e.g., velocity, displacement) are quantified using particle tracking software.

Figure 3: Experimental workflow for analyzing Rab11 trafficking.

Conclusion

QX77 is a potent and specific activator of chaperone-mediated autophagy, offering a valuable tool for investigating the roles of this pathway in cellular homeostasis and disease. Its ability to upregulate LAMP2A and rescue trafficking defects highlights its therapeutic potential in conditions characterized by impaired proteostasis. Further research into the interplay between QX77-induced CMA and other protein quality control pathways, such as the unfolded protein response, will provide a more comprehensive understanding of its cellular effects and may open new avenues for drug development.

References

Methodological & Application

Application Notes and Protocols for QX77 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract: QX77 is a potent small molecule activator of Chaperone-Mediated Autophagy (CMA), a selective degradation pathway for cytosolic proteins. These application notes provide detailed protocols for in vitro studies utilizing QX77 to investigate its effects on cellular processes. The included methodologies cover the assessment of CMA activation, downstream signaling pathways, and cellular viability. Quantitative data from representative studies are summarized for easy reference.

Mechanism of Action

QX77 functions as a CMA activator by upregulating the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A), the rate-limiting receptor for this pathway.[1][2] Additionally, QX77 has been shown to increase the expression of Rab11, a small GTPase involved in the trafficking of LAMP2A to the lysosome.[1][3] By enhancing the CMA machinery, QX77 facilitates the degradation of specific substrate proteins, thereby influencing various cellular functions.

Signaling Pathway Modulated by QX77:

QX77 has been demonstrated to modulate the p300/NF-κB/NLRP3 signaling pathway, particularly in the context of neuroinflammation.[4] By activating CMA, QX77 can lead to the degradation of p300, a transcriptional co-activator. This, in turn, reduces the acetylation of p65 (a subunit of NF-κB), thereby inhibiting the transcription of pro-inflammatory factors and the activation of the NLRP3 inflammasome.

Quantitative Data Summary